molecular formula C10H10ClNO4 B15370451 2-Chloroethyl 4-methyl-2-nitrobenzoate

2-Chloroethyl 4-methyl-2-nitrobenzoate

Cat. No.: B15370451
M. Wt: 243.64 g/mol
InChI Key: QCWGGTYSUBDQJQ-UHFFFAOYSA-N
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Description

2-Chloroethyl 4-methyl-2-nitrobenzoate is an aromatic ester derivative featuring a 2-chloroethyl ester group attached to a benzoate ring substituted with a nitro group at the 2-position and a methyl group at the 4-position. The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group may improve lipid solubility, influencing bioavailability. The 2-chloroethyl moiety is characteristic of alkylating agents, which can modify DNA or proteins, as seen in nitrosoureas .

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

2-chloroethyl 4-methyl-2-nitrobenzoate

InChI

InChI=1S/C10H10ClNO4/c1-7-2-3-8(9(6-7)12(14)15)10(13)16-5-4-11/h2-3,6H,4-5H2,1H3

InChI Key

QCWGGTYSUBDQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCCCl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical properties of 2-chloroethyl 4-methyl-2-nitrobenzoate with structurally analogous compounds:

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Octanol/Water) Key Functional Groups Reference
2-Chloroethyl 4-nitrobenzoate 229.63 N/A Moderate (inferred) 2-nitrobenzoate, 2-chloroethyl ester
Methyl 2-chloro-5-methyl-4-nitrobenzoate 229.64 N/A High lipid solubility 4-nitro, 2-chloro, 5-methyl
Bis(2-chloroethyl) ether (BCEE) 143.04 178 High (log P ~1.2) Two 2-chloroethyl groups, ether
Tris(2-chloroethyl) phosphate (TCEP) 285.49 Decomposes High water solubility Three 2-chloroethyl groups, phosphate
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 214.66 N/A High lipid solubility Nitrosourea, 2-chloroethyl

Key Observations :

  • Lipid Solubility: The methyl group in 2-chloroethyl 4-methyl-2-nitrobenzoate likely enhances lipid solubility compared to non-methylated analogs (e.g., 2-chloroethyl 4-nitrobenzoate), similar to methyl-substituted nitrosoureas . This property is critical for blood-brain barrier penetration in chemotherapeutic agents .
  • Stability : Unlike nitrosoureas, which degrade rapidly in plasma (half-life ~5 minutes ), benzoate esters are generally more stable, favoring prolonged storage and controlled release.

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